molecular formula C11H16N2O3 B14532159 Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate CAS No. 62615-76-3

Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate

Cat. No.: B14532159
CAS No.: 62615-76-3
M. Wt: 224.26 g/mol
InChI Key: SHXBODDHSVFHNE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate is a chemical compound known for its unique structure and properties. This compound features a cyano group, a hydroxypiperidinyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the hydroxypiperidine to the cyanoacetate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxypiperidinyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate is unique due to the presence of the hydroxypiperidinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62615-76-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)9(6-12)7-13-5-3-4-10(14)8-13/h7,10,14H,2-5,8H2,1H3

InChI Key

SHXBODDHSVFHNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN1CCCC(C1)O)C#N

Origin of Product

United States

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